molecular formula C20H20NO4+ B190724 Californidine CAS No. 18830-99-4

Californidine

Cat. No.: B190724
CAS No.: 18830-99-4
M. Wt: 338.4 g/mol
InChI Key: HFYKETHYKFKFQE-UHFFFAOYSA-N
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Description

Californidine is an alkaloid with the molecular formula C20H20NO4 . It has been isolated from extracts of the California poppy (Eschscholzia californica), from which it gets its name, and from other plants of the genus Eschscholzia .


Synthesis Analysis

This compound is a natural product that belongs to the chemical class of terpenoids . It is an inhibitor of the enzyme eschscholtzia, which catalyzes the conversion of L-tryptophan to N-formylkynurenine and plays a role in the synthesis of nicotinamide adenine dinucleotide (NAD). This compound has been shown to inhibit recombinant proteins from HIV and other human pathogens, as well as from E. coli and C. perfringens .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular formula is C20H20NO4 . The average mass is 338.377 Da and the monoisotopic mass is 338.138672 Da .


Chemical Reactions Analysis

There is limited information available about the specific chemical reactions involving this compound .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 5 hydrogen bond acceptors and no hydrogen bond donors. It has no freely rotating bonds. Its ACD/LogP value is -0.61, and its ACD/LogD values are -1.39 at both pH 5.5 and pH 7.4. Its polar surface area is 37 Å2 .

Scientific Research Applications

  • Distribution in Plant Organs : Californidine is a major alkaloid in aerial organs of Eschscholtzia Californica, except for flowers where eschscholtzine is predominant. This study established a method for qualitative and quantitative analysis of main alkaloids including this compound in the plant (Guédon, Cappelaere, & Šimánek, 1990).

  • Pharmacokinetic Drug Interactions : this compound, among other alkaloids from Eschscholzia Californica, was evaluated for effects on cytochrome P450 enzymes, P-glycoprotein, and the pregnane X receptor. Interestingly, this compound did not significantly affect these systems, suggesting it may have a lower risk of causing drug interactions (Manda et al., 2016).

  • Binding to 5-HT1A Receptors : this compound was one of the alkaloids isolated from California poppy that was studied for its capacity to bind to 5-HT1A receptors. This property may indicate potential neurological effects or therapeutic applications (Gafner et al., 2006).

  • Variability in Alkaloid Composition : A study found that the content of this compound, along with other alkaloids, varies significantly across different populations of Eschscholtzia Californica. This highlights the importance of considering source variability in research and application of these compounds (Tomé, Colombo, & Caldiroli, 1999).

Safety and Hazards

When handling Californidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYKETHYKFKFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18830-99-4
Record name (-)-Californidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18830-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Californidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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